molecular formula C12H18ClN3S B12224155 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine

Cat. No.: B12224155
M. Wt: 271.81 g/mol
InChI Key: RGGGXXHYIDMJSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine is a methanamine derivative featuring a pyrazole ring substituted with an isopropyl group at the 1-position and a 2-thienylmethylamine moiety. The compound’s structure combines a lipophilic isopropyl group with a thiophene ring, which may enhance π-orbital interactions in biological systems.

Properties

Molecular Formula

C12H18ClN3S

Molecular Weight

271.81 g/mol

IUPAC Name

1-(2-propan-2-ylpyrazol-3-yl)-N-(thiophen-2-ylmethyl)methanamine;hydrochloride

InChI

InChI=1S/C12H17N3S.ClH/c1-10(2)15-11(5-6-14-15)8-13-9-12-4-3-7-16-12;/h3-7,10,13H,8-9H2,1-2H3;1H

InChI Key

RGGGXXHYIDMJSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC=N1)CNCC2=CC=CS2.Cl

Origin of Product

United States

Preparation Methods

The synthesis of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine involves three primary stages: pyrazole ring formation , functional group introduction , and methanamine linkage assembly .

Pyrazole Ring Formation

The pyrazole core is typically synthesized via the Cyclization of Hydrazine Derivatives with 1,3-diketones or similar precursors. For example, 1-isopropyl-1H-pyrazol-5-amine derivatives are formed through reactions such as:
$$ \text{Hydrazine} + \text{1,3-Diketone} \xrightarrow{\text{Acid/Base}} \text{Pyrazole} $$
In some cases, lithiation of 1-methylpyrazole followed by formylation yields pyrazolcarbaldehydes, which serve as intermediates.

Methanamine Linkage Assembly

The final step involves Nucleophilic Substitution or Reductive Amination . For example:

  • Amide Reduction : Lithium aluminum hydride (LiAlH₄) reduces amides to amines.
  • Reagent-Specific Coupling : Thienylmethyl halides react with pyrazole amines in the presence of bases like triethylamine.

Reaction Optimization Strategies

Catalytic Systems

Palladium complexes (e.g., Pd(dppf)Cl₂) enhance coupling efficiency in thienyl group attachment. For example, a reaction at 100°C in DMF/H₂O yielded 67% conversion.

Table 2: Catalytic Systems and Performance
Catalyst Solvent Temperature Yield Reference
Pd(dppf)Cl₂ DMF/H₂O 100°C 67%
Chiral Ligands THF -10°C 70% ee

Solvent and pH Control

  • THF is preferred for low-temperature reactions to minimize side products.
  • Aqueous Workups (e.g., NaCl/HCl) facilitate product isolation.

Industrial-Scale Production Methods

Continuous Flow Reactors

Adoption of flow chemistry improves safety and scalability. For example, asymmetric additions using thienyl zinc reagents under controlled flow conditions achieve high enantiomeric excess (ee) without heavy metals.

Purification Techniques

  • Silica Gel Chromatography : Eluents like methanol/dichloromethane (5:95) isolate intermediates.
  • Crystallization : Recrystallization in ethyl acetate/ether enhances purity.

Characterization Techniques

Spectroscopic Analysis

Method Key Data Reference
¹H NMR 3.64 (s, 3H, CH₃-N), 5.73 (s, 1H, OH)
HPLC Column: Chiralpak AD; Solvent: Heptane/Propan-2-ol (93:7)
Mass Spectrometry m/z [M+H]⁺ = 297.73

Crystallography

Bond lengths (e.g., C4–C1: 1.484 Å) and dihedral angles (e.g., 179.7° for amino groups) confirm structural integrity.

Comparative Analysis of Synthetic Routes

Traditional vs. Catalytic Methods

Method Advantages Limitations
Conventional N-Alkylation High yield Requires excess base
Pd-Catalyzed Coupling High selectivity Expensive catalysts

Enantiomer Control

Asymmetric additions using chiral ligands achieve 70% ee but require precise temperature control (-10°C).

Mechanistic Insights

Asymmetric Addition

Thienyl zinc reagents add to pyrazolcarbaldehydes in the presence of chiral ligands (e.g., piperidinyl derivatives), forming chiral alcohols. Subsequent O-alkylation yields the target compound.

Reductive Amination

LiAlH₄ reduces imine intermediates to primary amines, enabling methanamine linkage formation.

Chemical Reactions Analysis

Types of Reactions

1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides or acyl halides in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(1-isopropyl-1H-pyrazol-5-yl)-N-(2-thienylmethyl)methanamine would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, receptor binding, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Key Observations:

The 2-thienylmethyl moiety enables π-stacking interactions, similar to analogs used in protein-binding studies (e.g., CRBP1 ligands in ) . Fluorine substitution in C9H12FN3S may enhance metabolic stability and binding affinity via electronegative effects .

Positional Isomerism: The 3-yl vs. 5-yl pyrazole substitution ( vs.

Molecular Complexity :

  • The oxadiazole-containing analog () demonstrates how bulkier substituents (e.g., cyclopentyl) can diversify applications but may reduce solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.